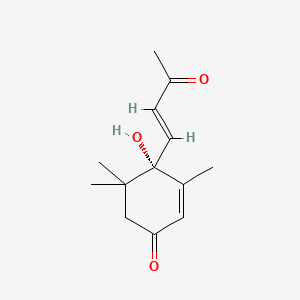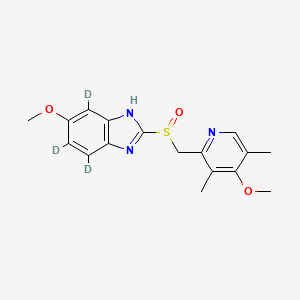
Dehydrovomifoliol
Overview
Description
Dehydrovomifoliol is a naturally occurring compound belonging to the class of terpenoids. It is typically found in certain plants, such as those in the Polygonaceae family and Artemisia species. This compound is known for its crystalline form, ranging from pale yellow to colorless. This compound has garnered attention due to its various pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrovomifoliol can be synthesized through bioassay-guided isolation from plants like Artemisia frigida. The process involves several steps:
Extraction: Plant material is subjected to solvent extraction using dichloromethane.
Fractionation: The extract is then fractionated using chromatographic techniques.
Isolation: this compound is isolated from the active fractions through further chromatographic separation.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves:
Selection of Plant Material: Choosing plants with high this compound content.
Extraction: Using solvents like dichloromethane to extract the compound.
Purification: Employing chromatographic methods to purify the compound to the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Dehydrovomifoliol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different hydrogenation levels.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Dehydrovomifoliol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various terpenoid derivatives.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Dehydrovomifoliol exerts its effects primarily through the activation of the PPARα–FGF21 pathway. This pathway plays a crucial role in lipid metabolism. This compound decreases the expression of genes related to lipogenesis (SREBP1, ACC, and FASN) and increases the expression of genes involved in fatty acid oxidation (PPARα, ACOX1, and FGF21). This modulation helps in reducing lipid accumulation in liver cells .
Comparison with Similar Compounds
Vomifoliol: Another terpenoid with similar structural features but different pharmacological activities.
Abscisic Acid: A plant hormone with structural similarities but distinct biological functions.
Zeaxanthin: A carotenoid with antioxidant properties, sharing some structural motifs with dehydrovomifoliol.
Uniqueness: this compound stands out due to its specific activation of the PPARα–FGF21 pathway, making it particularly effective in modulating lipid metabolism and offering potential therapeutic benefits for conditions like non-alcoholic fatty liver disease .
Properties
IUPAC Name |
(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRYPZMXNLLZFH-URWSZGRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15764-81-5, 39763-33-2 | |
| Record name | Dehydrovomifoliol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrovomifoliol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039763332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROVOMIFOLIOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9E6P8K84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





